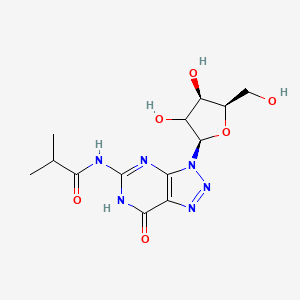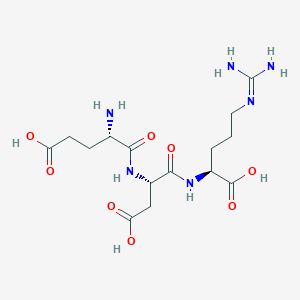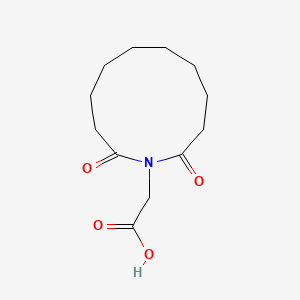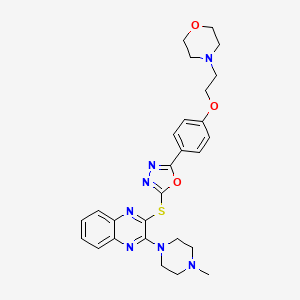
2-Ethylhexyl acetate-d17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl acetate-d17 is a deuterium-labeled version of 2-Ethylhexyl acetate. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethylhexyl acetate-d17 is synthesized by incorporating deuterium into 2-Ethylhexyl acetate. The process involves the esterification of 2-Ethylhexanol with acetic acid in the presence of a deuterium source. The reaction is typically carried out under reflux conditions with a suitable catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure the efficient incorporation of deuterium into the final product. The reaction conditions are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl acetate-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Produces 2-Ethylhexanoic acid.
Reduction: Yields 2-Ethylhexanol.
Substitution: Results in various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethylhexyl acetate-d17 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary applications include:
Drug Development: Used as a tracer for quantitation during the drug development process.
Metabolic Studies: Helps in studying the metabolic pathways of drugs by tracking the deuterium-labeled compound.
Pharmacokinetic Studies: Used to investigate the pharmacokinetic profiles of drugs.
Industrial Applications: Employed in the production of various resins and polymers.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl acetate-d17 involves its role as a tracer in scientific research. The deuterium label allows for the precise tracking of the compound in various biological and chemical systems. This helps in understanding the metabolic and pharmacokinetic profiles of drugs. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylhexyl acetate: The non-deuterated version of the compound.
Octyl acetate: Another ester with similar properties but different alkyl chain length.
2-Ethylhexanol: The alcohol precursor used in the synthesis of 2-Ethylhexyl acetate.
Uniqueness
2-Ethylhexyl acetate-d17 is unique due to the incorporation of deuterium, which significantly alters its physical and chemical properties. This makes it an invaluable tool in scientific research, particularly in drug development and metabolic studies .
Propiedades
Fórmula molecular |
C10H20O2 |
|---|---|
Peso molecular |
189.37 g/mol |
Nombre IUPAC |
[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] acetate |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3/i1D3,2D3,4D2,5D2,6D2,7D2,8D2,10D |
Clave InChI |
WOYWLLHHWAMFCB-PFUYVGSFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)C |
SMILES canónico |
CCCCC(CC)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)


![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)





